molecular formula C4H7N3O3 B1237362 Urea, (3-oxo-4-isoxazolidinyl)-, (R)- CAS No. 53459-33-9

Urea, (3-oxo-4-isoxazolidinyl)-, (R)-

Cat. No.: B1237362
CAS No.: 53459-33-9
M. Wt: 145.12 g/mol
InChI Key: JWDWANYTYNRWOR-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- is a chemical compound that belongs to the class of isoxazolidones It is characterized by the presence of a carboxamido group at the 5th position, an amino group at the 4th position, and an isoxazolidone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino and a carboxamido group. The reaction conditions often include the use of solvents such as water or ethanol and may require the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Urea, (3-oxo-4-isoxazolidinyl)-, (R)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Urea, (3-oxo-4-isoxazolidinyl)-, (R)- involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites and preventing their normal function. This inhibition can occur through mechanisms such as competitive inhibition or covalent modification of the enzyme . The molecular pathways involved may include the disruption of metabolic processes or signaling pathways within cells .

Comparison with Similar Compounds

Properties

CAS No.

53459-33-9

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

[(4R)-3-oxo-1,2-oxazolidin-4-yl]urea

InChI

InChI=1S/C4H7N3O3/c5-4(9)6-2-1-10-7-3(2)8/h2H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1

InChI Key

JWDWANYTYNRWOR-UWTATZPHSA-N

Isomeric SMILES

C1[C@H](C(=O)NO1)NC(=O)N

SMILES

C1C(C(=O)NO1)NC(=O)N

Canonical SMILES

C1C(C(=O)NO1)NC(=O)N

53459-33-9

Synonyms

5-carboxamido-4-amino-3-isoxazolidone

Origin of Product

United States

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